N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide
Description
Molecular Architecture and Chiral Center Characterization
The molecular architecture of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is defined by its stereochemically complex backbone, which integrates a chiral center, a diphenylphosphine moiety, and a trifluoromethyl-substituted benzamide core. The compound’s IUPAC name, (S)-N-(1-(diphenylphosphaneyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide, explicitly denotes the (1S) configuration at the chiral carbon atom. This stereogenic center arises from the asymmetric substitution pattern at the C1 position of the 3-methylbutan-2-yl group, which is bonded to a diphenylphosphine-methyl unit and the benzamide nitrogen.
X-ray crystallographic studies of analogous atropisomeric benzamide-phosphine ligands reveal bond lengths and angles critical to understanding this compound’s geometry. For instance, in related Au(I) complexes, the phosphorus atom exhibits a pyramidal geometry with a P–C bond length of approximately 1.85–1.87 Å and a C–N bond length of 1.33–1.34 Å in the amide group. These measurements align with the expected hybridization states: sp³ for phosphorus and sp² for the amide nitrogen. The chiral center’s configuration is further stabilized by steric interactions between the 3-methylbutan-2-yl group’s branching and the bulky diphenylphosphine moiety, which restricts free rotation around the C–P bond.
| Key Structural Parameters | Value | Source |
|---|---|---|
| P–C bond length | 1.85–1.87 Å | |
| C–N (amide) bond length | 1.33–1.34 Å | |
| Sum of angles around phosphorus | 306.5–330.8° | |
| Dihedral angle (benzamide to phosphine) | 85–90° |
The Smiles notation (O=C(N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C)C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3) highlights the (S)-configuration at the chiral center and the spatial arrangement of the trifluoromethyl groups. This configuration is critical for the compound’s function in asymmetric catalysis, as demonstrated by its application in Pd-catalyzed allylic alkylation reactions, where it achieves enantiomeric ratios up to 96:4.
Conformational Dynamics of the Biphenylphosphine Moiety
The biphenylphosphine moiety in this compound introduces significant conformational rigidity due to steric interactions between the two phenyl rings and the adjacent methylpropyl group. X-ray analyses of similar phosphine ligands reveal that the diphenylphosphine group adopts a nearly orthogonal arrangement relative to the benzamide plane, with dihedral angles ranging from 85° to 90°. This restricted rotation arises from van der Waals repulsions between the phenyl rings’ ortho-hydrogens and the methyl groups on the propyl chain, effectively locking the phosphorus atom in a fixed spatial orientation.
In Au(I) and Pd(II) complexes, the phosphorus atom’s pyramidal geometry (sum of bond angles = 306.5–330.8°) further stabilizes the ligand’s conformation. For example, in the Au(I) complex of a related atropisomeric phosphine, the Au–P bond length measures 2.36 Å, while the Au–O distance (3.28 Å) suggests weak intramolecular interactions between the metal center and the amide oxygen. These structural features enhance the ligand’s ability to act as a bidentate P,O-donor in transition-metal catalysis.
| Conformational Parameters | Value | Source |
|---|---|---|
| Dihedral angle (P–C–C–N) | 85–90° | |
| Au–P bond length (in complex) | 2.36 Å | |
| Pd–P bond length (in complex) | 2.21–2.37 Å |
The rigidity of the biphenylphosphine moiety is pivotal for enantioselective catalysis. For instance, in Pd-catalyzed asymmetric allylic alkylation, the ligand’s fixed conformation ensures precise spatial positioning of the metal center, enabling high enantiomeric excess (93% yield, 96:4 er).
Electronic Effects of Trifluoromethyl Substituents on Benzamide Core
The 3,5-bis(trifluoromethyl)benzamide core exerts profound electronic effects on the compound’s reactivity and metal-binding properties. The trifluoromethyl groups, with their strong electron-withdrawing character (σₚ = 0.54 for CF₃), reduce electron density at the amide nitrogen via inductive effects, enhancing its Lewis basicity. This electronic perturbation is evident in the shortened C–N bond length (1.33–1.34 Å), which suggests increased double-bond character due to resonance between the amide nitrogen and the carbonyl group.
Density functional theory (DFT) studies of analogous phosphinecarboxamides reveal that the trifluoromethyl substituents lower the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV compared to non-fluorinated analogs, increasing the ligand’s oxidative stability. Additionally, the CF₃ groups’ electronegativity polarizes the benzamide ring, creating a dipole moment that facilitates interactions with electrophilic metal centers.
| Electronic Parameters | Value/Effect | Source |
|---|---|---|
| Hammett σₚ (CF₃) | 0.54 | |
| HOMO energy reduction (vs. non-CF₃) | 0.3–0.5 eV | |
| C=O bond length | 1.22 Å |
In catalytic applications, these electronic effects synergize with the ligand’s steric profile to enhance enantioselectivity. For example, in Pd-catalyzed reactions, the electron-deficient benzamide core stabilizes transient Pd–π-allyl intermediates through dipole-dipole interactions, while the CF₃ groups’ bulkiness discourages unproductive side reactions. This dual steric-electronic optimization is critical for achieving high catalytic efficiency and selectivity.
Properties
Molecular Formula |
C26H24F6NOP |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34) |
InChI Key |
RSAIHHAVGAAKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Asymmetric Synthesis of 2-Methylpropylamine
(1S)-2-methylpropylamine is synthesized via enzymatic resolution of racemic 2-methylpropylazide using lipase B from Candida antarctica, achieving >98% enantiomeric excess (ee). The azide intermediate is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C).
Step 2: Phosphine Group Introduction
The diphenylphosphino group is introduced via nucleophilic substitution. (1S)-2-methylpropylamine reacts with diphenylphosphine chloride in tetrahydrofuran (THF) at −78°C under nitrogen, yielding (1S)-1-[(diphenylphosphino)methyl]-2-methylpropylamine in 76% yield. The low temperature minimizes phosphine oxidation, while THF stabilizes the intermediate.
Step 3: Stabilization of Air-Sensitive Amine
To prevent degradation, the amine is embedded in paraffin wax (mp 48–50°C) at 11 wt% under nitrogen. This formulation allows storage under ambient conditions for >22 months without significant activity loss.
Coupling Reactions for Benzamide Formation
The benzamide bond is formed via coupling 3,5-bis(trifluoromethyl)benzoic acid with the chiral amine. Titanium tetrachloride (TiCl₄) proves superior to carbodiimides (e.g., EDCl/HOBt) in analogous syntheses, achieving 93% yield.
Procedure:
- Activation of Carboxylic Acid: 3,5-Bis(trifluoromethyl)benzoic acid (1 eq) is treated with TiCl₄ (1.2 eq) in dry dichloromethane (DCM) at 0°C for 30 minutes.
- Amine Addition: The chiral amine (1.1 eq) is added dropwise, and the reaction is stirred at 25°C for 12 hours.
- Workup: The mixture is quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Table 1: Comparison of Coupling Agents
| Coupling Agent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| TiCl₄ | 93 | 12 | 98 |
| EDCl/HOBt | 78 | 18 | 92 |
| DCC/DMAP | 65 | 24 | 89 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reactions in DCM at 25°C outperform those in acetonitrile or THF, likely due to better solubility of TiCl₄ adducts. Elevated temperatures (>40°C) promote racemization, reducing ee to 85%.
Stereochemical Integrity
Chiral HPLC analysis confirms 98% ee retention when reactions are conducted below 30°C. Additives like molecular sieves (4Å) mitigate hydrolysis side reactions, enhancing yield by 12%.
Characterization and Analytical Data
Spectroscopic Validation
DFT Studies
DFT calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 4.98 eV, indicating high stability. The hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu suggests potential nonlinear optical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is in the development of pharmaceuticals. Its structure suggests potential activity as a histone deacetylase inhibitor, which is crucial for cancer therapy. Histone deacetylases (HDACs) play a significant role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Case Study: Histone Deacetylase Inhibition
A study indicated that compounds similar to this compound exhibited effective inhibition of HDACs, leading to increased acetylation of histones and subsequent apoptosis in cancer cells. This suggests that derivatives of this compound could be developed as therapeutic agents against various cancers.
Catalysis
The compound also shows promise as a catalyst in organic synthesis. Its phosphine group enhances the reactivity of transition metals in catalyzing cross-coupling reactions, such as Suzuki and Heck reactions.
Data Table: Catalytic Activity Comparison
| Catalyst Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Suzuki Coupling | 95 | |
| Triphenylphosphine | Suzuki Coupling | 85 | |
| N,N-Dimethylformamide (DMF) | Heck Reaction | 90 |
This table demonstrates that the compound outperforms traditional phosphine catalysts in specific reactions, indicating its potential for more efficient synthetic pathways.
Material Science Applications
In material science, this compound can be utilized in the development of advanced materials with unique properties due to its trifluoromethyl groups. These groups can enhance the thermal stability and chemical resistance of polymers.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability significantly. For instance, polymers modified with this compound exhibited a higher glass transition temperature compared to unmodified counterparts, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The diphenylphosphino group may interact with metal ions, while the benzamide moiety could interact with protein targets.
Pathways Involved: Potential involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Key Findings :
- The additional diphenylphosphino group in enhances metal coordination but increases synthetic complexity.
- The target compound’s simpler structure offers a balance between catalytic activity and ease of synthesis .
Thiourea Derivatives with 3,5-Bis(trifluoromethyl) Groups
Key Findings :
Pharmacologically Active Analogs
Key Findings :
Key Findings :
- Microwave-assisted synthesis improves yields for cyanopyrazine analogs (45% vs.
- Commercial availability of the target compound underscores its niche industrial demand .
Biological Activity
N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide, with the CAS number 1451091-01-2, is a compound of growing interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H24F6NOP, with a molecular weight of 511.45 g/mol. The compound features a phosphine ligand and trifluoromethyl groups that may enhance its biological activity and lipophilicity.
| Property | Value |
|---|---|
| CAS Number | 1451091-01-2 |
| Molecular Formula | C26H24F6NOP |
| Molecular Weight | 511.45 g/mol |
| Purity | 97% |
| IUPAC Name | (S)-N-(1-(diphenylphosphaneyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. The presence of the diphenylphosphino group suggests potential interactions with metal ions and proteins, which can modulate enzyme activities or receptor functions.
Enzyme Inhibition
Recent studies indicate that compounds similar to this compound exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and cognitive function. For instance, related analogues have shown IC50 values ranging from 18.2 to 196.6 µmol/L for AChE inhibition, suggesting that modifications in structure can significantly impact potency .
Case Studies
- Cognitive Enhancement : A study involving derivatives of trifluoromethyl benzamides demonstrated improved activity against AChE compared to traditional inhibitors like rivastigmine. The most promising derivatives exhibited enhanced selectivity and potency in vitro, indicating potential applications in treating cognitive disorders .
- Pharmacokinetics : Research on phosphine-containing compounds has shown that their lipophilicity may facilitate better penetration through the blood-brain barrier, enhancing their therapeutic efficacy in central nervous system (CNS) disorders. The structural features of this compound suggest it may share similar benefits .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : Effective against AChE and BuChE.
- Potential Therapeutic Applications : Cognitive enhancement and treatment of neurodegenerative diseases.
- Mechanism : Likely involves modulation of cholinergic pathways through enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a chiral amine precursor with 3,5-bis(trifluoromethyl)benzoyl chloride under anhydrous conditions. For example, yields up to 71% have been achieved using coupling reagents like HATU or EDCI in dichloromethane at 0°C to room temperature. Optimization strategies include controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using molecular sieves to scavenge water. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How should researchers characterize the stereochemical configuration of this compound, and which spectroscopic techniques are most effective?
- Methodological Answer : Stereochemical purity can be confirmed using chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) is essential for structural validation:
- ¹H NMR : Distinct signals for the methylpropyl group (δ 0.8–1.2 ppm) and trifluoromethyl substituents (coupled with splitting patterns).
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the diphenylphosphine group’s integrity.
- MS (ESI) : Molecular ion peaks (e.g., m/z 542.6 [M + H]⁺) validate the molecular weight .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the catalytic behavior of this compound in asymmetric synthesis?
- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s coordination geometry and electronic properties. Key steps include:
Geometry Optimization : Using software like Gaussian or ORCA to minimize the energy of the ligand-metal complex.
Frontier Molecular Orbital Analysis : Identifying HOMO-LUMO gaps to predict reactivity.
Docking Studies : Simulating interactions with substrates (e.g., prochiral ketones) to rationalize enantioselectivity trends. Comparative studies with analogs (e.g., ’s trifluoromethyl-substituted phosphine ligands) can validate computational predictions .
Q. What strategies are effective in resolving contradictions between observed catalytic activity and theoretical predictions for this ligand?
- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or dynamic stereochemistry. To address this:
Variable Temperature NMR : Monitor ligand fluxionality in solution.
Kinetic Profiling : Compare turnover frequencies (TOF) under different conditions (e.g., solvent polarity, temperature).
In Situ X-ray Absorption Spectroscopy : Probe metal-ligand coordination changes during catalysis. Cross-referencing with structurally similar compounds (e.g., ’s hydroxyl-substituted benzamides) can isolate substituent effects .
Q. What are the best practices for handling and storing this compound to prevent degradation, especially considering its air-sensitive phosphine groups?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize light exposure.
- Handling : Use gloveboxes or Schlenk lines for weighing and transferring.
- Stability Tests : Regularly monitor purity via TLC or HPLC. Decomposition products (e.g., oxidized phosphine oxides) can be identified using ³¹P NMR (δ 30–35 ppm for P=O species) .
Comparative and Methodological Questions
Q. How does the electronic influence of the 3,5-bis(trifluoromethyl) group impact this ligand’s performance in catalysis compared to analogs with non-fluorinated substituents?
- Methodological Answer : Systematic comparisons can be made via:
Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects.
Catalytic Screening : Test enantioselectivity in benchmark reactions (e.g., asymmetric hydrogenation). Fluorinated ligands often enhance stability but may reduce electron density at the metal center. Data from analogs (e.g., ’s tert-butyl derivatives) highlight steric vs. electronic trade-offs .
Q. What experimental designs are recommended to study the ligand’s stability under catalytic conditions, such as high temperatures or acidic environments?
- Methodological Answer :
Accelerated Aging Studies : Expose the ligand to elevated temperatures (60–100°C) and monitor decomposition via NMR.
Acid Resistance Tests : Stir the compound in trifluoroacetic acid (TFA) and analyze for protonation or cleavage products.
Catalytic Recycling Experiments : Reuse the ligand in multiple reaction cycles to assess leaching or structural degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
